molecular formula C15H11Cl2N3O2S B2393735 2,5-dichloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide CAS No. 891121-29-2

2,5-dichloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide

Cat. No.: B2393735
CAS No.: 891121-29-2
M. Wt: 368.23
InChI Key: TUDXLIGFLHMBOS-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide is a synthetic organic compound. It belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Substitution Reactions: Introduction of the 2,5-dimethylphenyl group can be done through nucleophilic substitution reactions.

    Coupling Reactions: The thiophene ring can be introduced via coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the oxadiazole ring or the carboxamide group.

    Substitution: Halogen atoms in the compound can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery and development.

    Medicine: Possible applications as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: Use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide would depend on its specific application:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins.

    Pathways Involved: The compound could modulate signaling pathways, inhibit enzyme activity, or disrupt cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dichloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide
  • 2,5-dichloro-N-(5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide

Uniqueness

The presence of the 2,5-dimethylphenyl group in 2,5-dichloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide may confer unique properties such as increased lipophilicity, altered electronic effects, and enhanced biological activity compared to similar compounds.

Properties

IUPAC Name

2,5-dichloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3O2S/c1-7-3-4-8(2)9(5-7)14-19-20-15(22-14)18-13(21)10-6-11(16)23-12(10)17/h3-6H,1-2H3,(H,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDXLIGFLHMBOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=C(SC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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